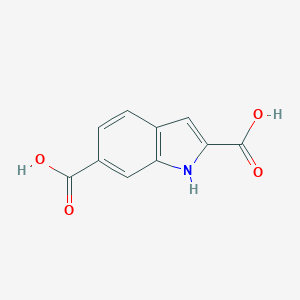
Ácido 1H-indol-2,6-dicarboxílico
Descripción general
Descripción
Synthesis Analysis
The synthesis of indole derivatives like 1H-indole-2,6-dicarboxylic acid often involves innovative methods to introduce functional groups at specific positions on the indole core. For instance, a practical synthesis approach for related indole carboxylic acids utilizes sequential reactions including S_NAr reaction, reductive cyclization, hydrolysis, and decarboxylation, demonstrating operational simplicity and cost-effectiveness suitable for large-scale production (Gallou et al., 2004). Moreover, rhodium-catalyzed C-H annulation methods have been employed for the efficient synthesis of 1H-indole-2,3-dicarboxylates, showcasing the versatility of catalytic systems in facilitating complex indole synthesis (Zhang et al., 2020).
Molecular Structure Analysis
The molecular and crystal structures of indole carboxylic acids have been elucidated using techniques like single crystal X-ray diffraction and infrared spectroscopy. For example, the structure of indole-2-carboxylic acid was determined to feature intermolecular O-H...O and N-H...O hydrogen bonds forming planar ribbons, highlighting the impact of molecular interactions on the solid-state architecture of these compounds (Morzyk-Ociepa et al., 2004).
Chemical Reactions and Properties
Indole derivatives participate in a wide array of chemical reactions, leveraging their rich electronic and structural features. Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids represents a mild and efficient method towards diverse product formation, showcasing the versatility of indoles in C-C and C-N bond formation (Zheng et al., 2014).
Physical Properties Analysis
The physical properties of indole derivatives, including melting points, solubility, and crystalline structure, are crucial for their application in various fields. Detailed analysis of these properties aids in understanding the material characteristics essential for pharmaceutical formulation and chemical synthesis.
Chemical Properties Analysis
Indole-2-carboxylic acid and its derivatives are noted for their stability under acidic and oxidative conditions while maintaining reactivity at the 3-position. This dual nature facilitates their use in a wide range of chemical transformations and as precursors in synthetic organic chemistry (Murakami, 1987).
Aplicaciones Científicas De Investigación
Química medicinal: aplicaciones antivirales y anticancerígenas
Ácido 1H-indol-2,6-dicarboxílico: los derivados se han explorado por su potencial en química medicinal, particularmente en el desarrollo de agentes antivirales y anticancerígenos. Los estudios han demostrado que ciertos derivados del indol exhiben actividad inhibitoria contra la influenza A y otros virus . Además, los andamios de indol se están investigando por su papel en el diseño de agentes anticancerígenos contra el cáncer de mama debido a su capacidad para interactuar con las vías celulares involucradas en la biología del cáncer .
Agricultura: crecimiento y protección de plantas
En la agricultura, los derivados del indol, incluidos los relacionados con el This compound, son importantes debido a su función como hormonas vegetales. El ácido indol-3-acético, un derivado producido a partir de la degradación del triptófano, es crucial para el crecimiento y desarrollo de las plantas . Además, se están estudiando compuestos basados en el indol por sus propiedades antivirales, lo que podría ser beneficioso para proteger los cultivos de los patógenos virales .
Ciencia de los materiales: Síntesis de compuestos heterocíclicos
La porción de indol es un actor clave en la ciencia de los materiales para sintetizar diversos marcos heterocíclicos. Su aromaticidad y reactividad únicas lo convierten en un bloque de construcción ideal para construir estructuras complejas mediante reacciones de cicloadición, que se consideran procesos verdes y sostenibles .
Ciencias ambientales: química verde
Los compuestos indólicos, incluido el This compound, contribuyen a las ciencias ambientales a través de los principios de química verde. Su papel en las reacciones de cicloadición de economía atómica ayuda en la síntesis de compuestos biológicamente relevantes al tiempo que minimiza los residuos .
Bioquímica: Metabolitos derivados de la microbiota
En bioquímica, el indol y sus derivados son metabolitos producidos por la microbiota intestinal a partir del triptófano. Juegan un papel en el mantenimiento de la homeostasis intestinal y afectan el metabolismo hepático y la respuesta inmunitaria, mostrando perspectivas terapéuticas en enfermedades intestinales y hepáticas .
Farmacología: Desarrollo de fármacos
El andamio del indol es un prominente farmacóforo en el desarrollo de fármacos debido a su accesibilidad biológica y aplicaciones terapéuticas. Se ha utilizado en el diseño de nuevos inhibidores de la integrasa del VIH-1, mostrando el potencial terapéutico de los derivados del indol en farmacología .
Mecanismo De Acción
Target of Action
1H-Indole-2,6-dicarboxylic Acid, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound, and their role is typically to mediate the biological activities of the compound. For instance, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The interaction of 1H-Indole-2,6-dicarboxylic Acid with its targets often results in changes in the biological activities of the targets. For example, some indole derivatives have been reported to show inhibitory activity against influenza A . This suggests that these compounds may interact with their targets in a way that inhibits the function of the targets, thereby exerting their antiviral effects.
Biochemical Pathways
1H-Indole-2,6-dicarboxylic Acid, like other indole derivatives, is likely to affect various biochemical pathways. Indole derivatives are known to be produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .
Pharmacokinetics
The compound’s molecular weight (205167) and its predicted density (16±01 g/cm3) and boiling point (5785±300 °C at 760 mmHg) suggest that it may have certain bioavailability characteristics .
Result of Action
The molecular and cellular effects of 1H-Indole-2,6-dicarboxylic Acid’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives. For instance, some indole derivatives have been found to inhibit the proliferation of various cancer cell lines in a dose-dependent manner . This suggests that 1H-Indole-2,6-dicarboxylic Acid may also have similar effects.
Action Environment
The action, efficacy, and stability of 1H-Indole-2,6-dicarboxylic Acid are likely to be influenced by various environmental factors. For instance, the gut microbiota is known to play a role in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet . Therefore, factors that affect the gut microbiota, such as diet and antibiotic use, may also influence the action of 1H-Indole-2,6-dicarboxylic Acid.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1H-indole-2,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-9(13)6-2-1-5-3-8(10(14)15)11-7(5)4-6/h1-4,11H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXRCNKKYCNYFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405865 | |
| Record name | 1H-indole-2,6-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103027-97-0 | |
| Record name | 1H-indole-2,6-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



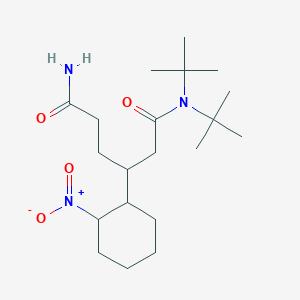
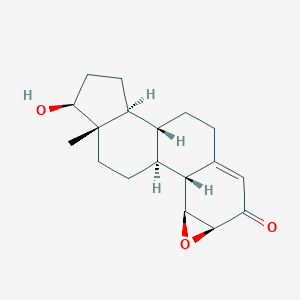
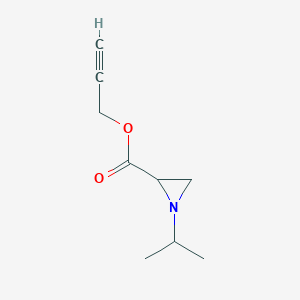
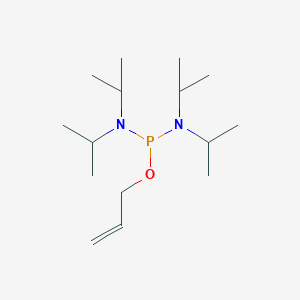
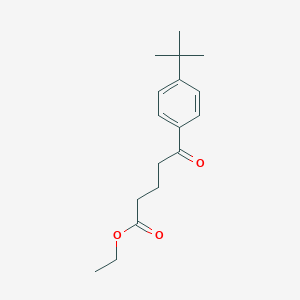

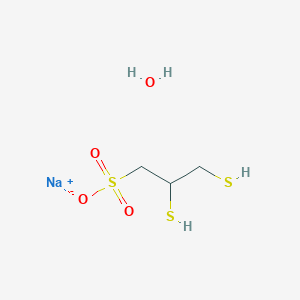





![N,N-Diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride](/img/structure/B10689.png)
